molecular formula C12H12N2O3 B1387329 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol CAS No. 1105193-95-0

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol

Cat. No.: B1387329
CAS No.: 1105193-95-0
M. Wt: 232.23 g/mol
InChI Key: FVRAWAWBEMQJJV-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol is a pyridazine-based heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical scaffold serves as a critical precursor and core structure in the development of potent and selective enzyme inhibitors. Research indicates that compounds featuring the 2,5-dimethoxyphenyl-substituted pyridazin-3-ol motif are valuable in probing phosphodiesterase (PDE) pathways, particularly as inhibitors of PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) . The PDE4 family plays a fundamental role in regulating cyclic adenosine monophosphate (cAMP) by controlling its degradation, making it a prominent target for research in inflammation, chronic obstructive pulmonary disease (COPD), and central nervous system disorders . Furthermore, structurally related 2-aryl- and 2-heteroaryl-substituted pyridazin-3(2H)-one compounds have been investigated for their utility as potent and selective inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, including FGFR1, FGFR2, FGFR3, and FGFR4 . Dysregulation of FGFR signaling is associated with various proliferative diseases, positioning this compound as a valuable tool for oncological research and kinase signaling studies . The molecule incorporates a catechol-like diether motif on the phenyl appendage, which is known in related chemotypes to form key hydrogen bonds with conserved glutamine residues in enzyme active sites, contributing to high binding affinity and selectivity . As a building block, it enables further synthetic exploration and structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties and metabolic stability . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in compliance with all applicable local and institutional safety regulations.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(15)14-13-10/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRAWAWBEMQJJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,5-Dimethoxyacetophenone with Hydrazine Hydrate

A common and effective method involves the condensation of 2,5-dimethoxyacetophenone with hydrazine hydrate, followed by cyclization to form the pyridazinone ring:

  • Step 1: React 2,5-dimethoxyacetophenone with glyoxylic acid monohydrate in acetic acid under reflux conditions (approx. 10 hours).
  • Step 2: Cool the mixture, adjust pH to ~8 with aqueous ammonia, and extract with methylene chloride.
  • Step 3: Add hydrazine hydrate to the ammoniacal solution and reflux for 2 hours to induce cyclization, forming the pyridazin-3-ol core.
  • Step 4: Isolate the product by filtration and washing; often, no further purification is required.

This method yields high purity this compound with yields reported around 90% or higher.

Alternative Route via Hydrazide Intermediate

Another approach involves:

  • Synthesis of an intermediate hydrazide by coupling 2,5-dimethoxybenzoic acid with 3-chloro-6-hydrazinylpyridazine .
  • Cyclization of this hydrazide with phosphorus oxychloride to form the pyridazinone ring.
  • Subsequent substitution or modification to introduce the hydroxyl group at the 3-position.

This route is more complex but allows for further functionalization and is useful for synthesizing analogues with varied substitution patterns.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 2,5-Dimethoxyacetophenone + glyoxylic acid + Acetic acid reflux ~118°C (reflux) 10 hours - Formation of intermediate keto acid
2 pH adjustment with aqueous ammonia 0-5°C (ice bath) - - Neutralization before hydrazine addition
3 Hydrazine hydrate addition and reflux ~100°C (reflux) 2 hours 90-93 Cyclization to pyridazin-3-ol
4 Filtration and washing Room temp - - Product isolation, often no purification

This method is reproducible and scalable for laboratory synthesis.

Structural Confirmation and Characterization

The synthesized this compound is typically characterized by:

Related Synthetic Methods in Literature

Synthesis of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol

A derivative with an amino group at the 4-position can be synthesized by substitution on the pyridazinone ring, starting from this compound, involving nucleophilic aromatic substitution or amination reactions.

Use of Phosphorus Oxychloride (POCl3) for Cyclization

POCl3 is frequently used to promote cyclization and chlorination steps in pyridazine chemistry, enabling the formation of 3-chloro-6-substituted phenylpyridazines, which can be further converted to hydrazine derivatives and then to hydroxylated pyridazines.

Summary Table of Preparation Routes

Method No. Starting Materials Key Reagents/Conditions Product Form Yield (%) Reference
1 2,5-Dimethoxyacetophenone + Glyoxylic acid + Hydrazine hydrate Reflux in AcOH, pH adjustment, reflux with hydrazine This compound ~90-93
2 2,5-Dimethoxybenzoic acid + 3-chloro-6-hydrazinylpyridazine Coupling, POCl3 cyclization Pyridazinone intermediate Moderate
3 This compound Amination or substitution 4-Amino derivative Variable

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological or physicochemical behavior of 6-(2,5-dimethoxyphenyl)pyridazin-3-ol can be contextualized by comparing it to related pyridazin-3-ol derivatives. Key structural analogs include:

Table 1: Molecular and Structural Comparison of Pyridazin-3-ol Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Reference
This compound C₁₂H₁₂N₂O₃ 232.24 2,5-Dimethoxyphenyl (electron-rich)
6-(4-Chlorophenyl)pyridazin-3-ol C₁₀H₇ClN₂O 206.63 4-Chlorophenyl (electron-withdrawing)
6-(4-Fluorophenyl)pyridazin-3-ol C₁₀H₇FN₂O 190.18 4-Fluorophenyl (moderately electron-withdrawing)
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol C₁₂H₁₃N₃O₃ 247.25 2,5-Dimethoxyphenyl + amino group

Key Observations:

Substituent Effects: The 2,5-dimethoxyphenyl group in the target compound enhances electron density on the aromatic ring compared to halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives). This may increase nucleophilicity and alter binding interactions in biological systems .

Molecular Weight Trends :

  • Halogenated derivatives exhibit lower molecular weights due to smaller substituents (Cl: 35.45 g/mol; F: 19.00 g/mol), whereas the dimethoxy group contributes significantly to the target compound’s higher molecular weight (232.24 g/mol vs. 190.18–206.63 g/mol for halogenated analogs) .

Synthetic Considerations :

  • While details the synthesis of 5-chloro-6-phenylpyridazin-3(2H)-ones via alkylation, the target compound likely requires tailored conditions to accommodate the dimethoxy substituent’s steric and electronic effects .

Biological Activity

6-(2,5-Dimethoxyphenyl)pyridazin-3-ol is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridazine core with a dimethoxyphenyl substituent, which is crucial for its biological activity. The structural formula can be summarized as follows:

  • Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
  • Dimethoxyphenyl Group : Substituents at the 2 and 5 positions of the phenyl ring enhance lipophilicity and receptor binding.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
  • Receptor Modulation : It has been shown to interact with receptors related to inflammation and immune responses, which may enhance its antimicrobial properties.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound across different cancer cell lines. The following table summarizes the IC50 values observed in selected studies:

Cell LineIC50 (µM)
HL-60 (Leukemia)1.5
MCF-7 (Breast Cancer)2.0
A549 (Lung Cancer)1.8

These results indicate that the compound effectively induces apoptosis and inhibits cell proliferation in various cancer models, suggesting a promising role in cancer therapy.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for its antimicrobial activities. Preliminary studies indicate efficacy against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Effects : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models of breast cancer. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis.
  • Antimicrobial Efficacy : In a separate investigation, the compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant bacterial infections.
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the dimethoxy group significantly influenced both anticancer and antimicrobial activities. This suggests that further optimization could enhance efficacy.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol?

Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature, and catalysts. For pyridazinone derivatives, refluxing in ethanol or dioxane with alkaline catalysts (e.g., KOH) is common to achieve cyclization or substitution reactions . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. For example, in analogous compounds, refluxing with 30% H₂O₂ and (NH₄)₆Mo₇O₂₄ at 40°C for 18 hours improved sulfonation yields . Recrystallization from DMF/EtOH (1:1) is recommended for final purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic and chromatographic methods are essential:

  • NMR (¹H/¹³C): Confirm substituent positions and aromatic proton environments. For pyridazinones, characteristic shifts for hydroxyl (δ ~12 ppm) and methoxy groups (δ ~3.8–4.0 ppm) are critical .
  • IR : Detect functional groups (e.g., C=O stretch at ~1676 cm⁻¹ for pyridazinone rings) .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from side reactions .
  • Elemental Analysis : Validate molecular formula (e.g., deviations >0.3% suggest contaminants) .

Advanced Research Questions

Q. How can computational modeling predict the solubility of this compound in pharmaceutical solvents?

Hansen Solubility Parameters (HSPs) and COSMO-RS simulations are effective. For pyridazin-3-ol derivatives, HSPs (δₜ² = δₐ² + δₚ² + δₕ²) correlate with experimental solubility in solvents like DMSO, ethanol, and PEG-400. A study on 6-phenyl-pyridazin-3(2H)-one demonstrated that solvents with δₜ ≈ 23 MPa¹/² (e.g., DMSO: δₜ = 24.7) maximize solubility due to polarity matching . Molecular dynamics simulations can further refine predictions by modeling solute-solvent interactions.

Q. What structural modifications enhance the bioactivity of pyridazin-3-ol derivatives?

Key modifications include:

  • Substituent Addition : Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring improve antimicrobial activity by increasing electrophilicity .
  • Heterocycle Fusion : Introducing fused rings (e.g., furopyridazinones) enhances metabolic stability and target binding .
  • Metal Complexation : Coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) amplifies antifungal properties by disrupting microbial membranes .

Q. How can researchers resolve contradictions in reported spectroscopic data for pyridazin-3-ol derivatives?

Discrepancies often arise from solvent effects, tautomerism, or impurities. For example:

  • Tautomeric Shifts : The keto-enol equilibrium in pyridazin-3-ol can alter NMR signals. DMSO-d₆ stabilizes the enol form, while CDCl₃ favors the keto form .
  • Impurity Correction : Side products from incomplete reactions (e.g., residual chlorinated intermediates) may skew elemental analysis. Repetitive recrystallization or column chromatography is advised .

Q. What advanced analytical techniques validate the stability of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., methoxy hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature formulations) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize analogs with systematic substitutions (e.g., -OCH₃ → -CF₃, -NO₂) .
  • Step 2 : Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with electronic (Hammett σ) and steric (Taft ES) parameters.
  • Step 3 : Perform molecular docking to identify binding motifs (e.g., hydrogen bonding with pyridazinone oxygen) .

Q. What strategies mitigate low yields in multi-step syntheses of pyridazin-3-ol derivatives?

  • Intermediate Trapping : Use protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions during halogenation or sulfonation .
  • Catalyst Screening : Transition metals (e.g., Pd/C for hydrogenation) or enzymes (lipases) can improve regioselectivity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2,5-Dimethoxyphenyl)pyridazin-3-ol
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6-(2,5-Dimethoxyphenyl)pyridazin-3-ol

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